molecular formula C22H23NO6 B13411076 O,O-Diacetyl-O6-demethylsalutaridine

O,O-Diacetyl-O6-demethylsalutaridine

Cat. No.: B13411076
M. Wt: 397.4 g/mol
InChI Key: BSUUDUNMRDSISR-ZHRRBRCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diacetyl-O6-demethylsalutaridine typically involves the acetylation of O6-demethylsalutaridine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O,O-Diacetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O,O-Diacetyl-O6-demethylsalutaridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O,O-Diacetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine. This compound undergoes enzymatic transformations to form salutaridine, which is a key precursor in the biosynthetic pathway leading to morphine. The molecular targets and pathways involved include various enzymes such as salutaridine synthase and salutaridine reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the biosynthesis of salutaridine and its acetylated structure, which distinguishes it from other related compounds. Its selective acetylation makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

[(1S,9R)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate

InChI

InChI=1S/C22H23NO6/c1-12(24)28-19-11-22-7-8-23(3)16(15(22)10-17(19)26)9-14-5-6-18(27-4)21(20(14)22)29-13(2)25/h5-6,10-11,16H,7-9H2,1-4H3/t16-,22+/m1/s1

InChI Key

BSUUDUNMRDSISR-ZHRRBRCNSA-N

Isomeric SMILES

CC(=O)OC1=C[C@@]23CCN([C@@H](C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C

Canonical SMILES

CC(=O)OC1=CC23CCN(C(C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C

Origin of Product

United States

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